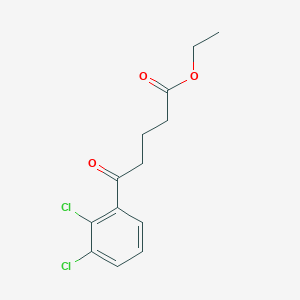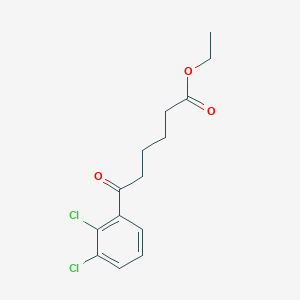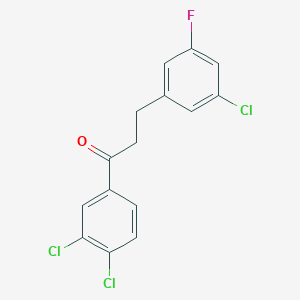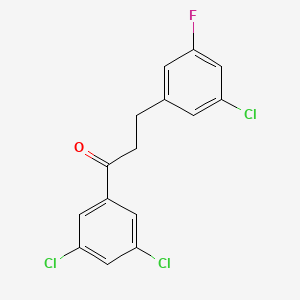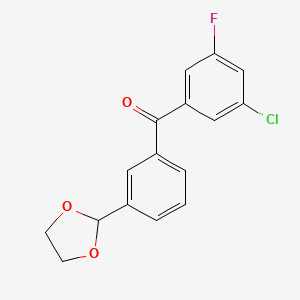
3-Chloro-3'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone is a chemical compound with the molecular formula C16H12ClFO3. It is a member of the benzophenone family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring attached to the benzophenone core.
Méthodes De Préparation
The synthesis of 3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzophenone and 5-fluorobenzophenone.
Formation of Dioxolane Ring: The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst.
Chlorination and Fluorination: The chloro and fluoro groups are introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. The dioxolane ring provides stability and modulates its physicochemical properties, influencing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone can be compared with other similar compounds, such as:
3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone: Similar structure but with a different position of the fluorine atom, affecting its chemical properties and uses.
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDJREPVTXABAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645079 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-43-8 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



